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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)propanenitrile

Cat. No.: B1304935

An In-depth Technical Guide to 2-(4-
Nitrophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and characterization of 2-(4-Nitrophenyl)propanenitrile. This document is intended
to serve as a valuable resource for professionals in the fields of chemical research and drug
development.

Chemical Structure and IUPAC Name

IUPAC Name: 2-(4-nitrophenyl)propanenitrile[1]

Synonyms: 2-(4-nitrophenyl)propiononitrile, 2-(4-nitrophenyl)propionitrile[1]
CAS Number: 50712-63-5[1]

Chemical Structure:

The molecule consists of a propanenitrile backbone with a 4-nitrophenyl group attached to the
second carbon atom.

Molecular Formula: CoHsN202[1]
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Molecular Weight: 176.17 g/mol [1]

Physicochemical and Spectroscopic Data

Quantitative data for 2-(4-Nitrophenyl)propanenitrile is not readily available in the surveyed
literature. However, data for the closely related compound, 2-methyl-2-(4-
nitrophenyl)propanenitrile, can provide valuable insights into its expected properties.

Table 1. Physicochemical Properties of 2-methyl-2-(4-nitrophenyl)propanenitrile (CAS:
71825-51-9)[2]

Property Value

Melting Point 80-81.5 °C

Boiling Point 330.6 £ 25.0 °C (Predicted)

Density 1.178 + 0.06 g/cm3 (20 °C, 760 Torr)
Appearance White to light yellow solid

Storage Sealed in dry, Room Temperature

Table 2: Predicted Spectroscopic Data for 2-(4-Nitrophenyl)propanenitrile
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Spectroscopy Expected Features

Aromatic protons (AA'BB' system): two doublets
in the range of 7.5-8.3 ppm. Methine proton (-
CH(CN)-): a quartet around 4.0 ppm. Methyl
protons (-CHs): a doublet around 1.6 ppm.

1H NMR

Nitrile carbon (-CN): in the range of 115-120
ppm. Aromatic carbons: four signals in the
aromatic region (approx. 124-150 ppm), with the

13C NMR carbon attached to the nitro group being the
most downfield. Methine carbon (-CH(CN)-):
around 30-40 ppm. Methyl carbon (-CHs):
around 15-20 ppm.

A sharp, medium intensity peak for the nitrile
C=N stretch around 2250 cm™1, Strong
absorptions for the nitro group (N-O stretch)

'R Spectroscopy around 1520 cm~t (asymmetric) and 1350 cm™1
(symmetric). C-H stretches for the aromatic and

aliphatic portions.

Molecular ion peak (M*) at m/z = 176. Common
Mass Spectrometry fragments would likely include the loss of the

nitro group (NO2) and the nitrile group (CN).

Experimental Protocols
Proposed Synthesis of 2-(4-Nitrophenyl)propanenitrile

A plausible synthetic route to 2-(4-Nitrophenyl)propanenitrile involves the ethylation of 4-
nitrophenylacetonitrile. The following protocol is adapted from the synthesis of the analogous 2-
methyl-2-(4-nitrophenyl)propanenitrile and general nitrile chemistry.

Reaction Scheme:

4-Nitrophenylacetonitrile + Ethylating Agent --- (Base, Solvent) ---> 2-(4-
Nitrophenyl)propanenitrile

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1304935?utm_src=pdf-body
https://www.benchchem.com/product/b1304935?utm_src=pdf-body
https://www.benchchem.com/product/b1304935?utm_src=pdf-body
https://www.benchchem.com/product/b1304935?utm_src=pdf-body
https://www.benchchem.com/product/b1304935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials and Reagents:

4-Nitrophenylacetonitrile

Sodium hydride (NaH) or another suitable base (e.g., sodium tert-butoxide)
Ethyl iodide or ethyl bromide

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Hydrochloric acid (1N)

Ethyl acetate

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

A solution of 4-nitrophenylacetonitrile in anhydrous DMF is prepared in a round-bottom flask
under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution. The
mixture is stirred at 0 °C for 30 minutes to allow for the formation of the carbanion.

Ethyl iodide (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the
temperature at O °C.

After the addition is complete, the reaction is allowed to warm to room temperature and
stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting
material.

The reaction is quenched by the slow addition of 1N HCI.

The mixture is transferred to a separatory funnel and extracted three times with ethyl
acetate.
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e The combined organic layers are washed with water and then with brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
removed under reduced pressure to yield the crude product.

e The crude 2-(4-Nitrophenyl)propanenitrile can be purified by column chromatography on
silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Methods

The synthesized product should be characterized using standard spectroscopic techniques to
confirm its identity and purity.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
acquired to confirm the proton and carbon framework of the molecule.

« Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional
groups, particularly the nitrile (C=N) and nitro (NOz) groups.

e Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the
compound and can provide information about its fragmentation pattern.

Potential Biological Activity and Applications

While specific biological activity for 2-(4-Nitrophenyl)propanenitrile is not extensively
documented, compounds containing a nitroaromatic moiety are known to exhibit a wide range
of biological effects. The nitro group can act as a pharmacophore and is present in various
antimicrobial and antineoplastic agents. It is believed that the biological activity of many nitro
compounds stems from their ability to undergo bioreduction to form reactive nitroso and
hydroxylamino intermediates, which can induce cellular damage.

Given its structure, 2-(4-Nitrophenyl)propanenitrile could be investigated for potential
applications in the following areas:

» Antimicrobial Drug Discovery: As a potential lead compound for the development of new
antibacterial or antifungal agents.
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e Enzyme Inhibition Studies: The electrophilic nature of the nitrile group and the electronic
properties of the nitrophenyl ring may allow for interaction with active sites of various
enzymes.

o Organic Synthesis: It can serve as a building block for the synthesis of more complex
molecules with potential pharmaceutical applications. For example, the nitro group can be
reduced to an amine, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced
to an amine, opening up a wide range of possible chemical transformations.

Visualized Workflow and Logical Relationships
Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(4-
Nitrophenyl)propanenitrile.

Click to download full resolution via product page

Caption: Synthesis and purification workflow for 2-(4-Nitrophenyl)propanenitrile.

This guide provides a foundational understanding of 2-(4-Nitrophenyl)propanenitrile for
research and development purposes. Further experimental investigation is warranted to fully
elucidate its physicochemical properties, biological activities, and toxicological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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